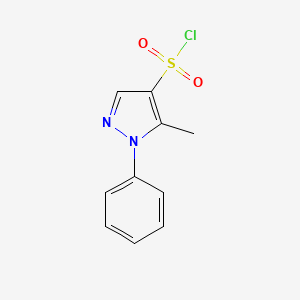
5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 342405-38-3 . It has a molecular weight of 256.71 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is C10H9ClN2O2S . The InChI Key is IRJCRNZTDRODFQ-UHFFFAOYSA-N . The SMILES representation is CC1=C (C=NN1C1=CC=CC=C1)S (Cl) (=O)=O .Physical And Chemical Properties Analysis
5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 256.71 .Scientific Research Applications
Pharmaceutical Research
Pyrazole derivatives are known for their wide range of biological activities and have been used in drugs with antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . This suggests that 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride could be explored for similar pharmaceutical applications.
Antileishmanial and Antimalarial Evaluation
Some pyrazole derivatives have been evaluated for their effectiveness against diseases such as leishmaniasis and malaria. A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of an enzyme associated with leishmaniasis . This indicates potential research avenues for 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride in antileishmanial and antimalarial drug development.
Synthesis of Smoothened Antagonists
Pyrazole derivatives have been used in the synthesis of (aminomethyl)pyrazoles by reductive amination as smoothened antagonists for hair inhibition . This application could be relevant for 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride in dermatological research.
ORL1 Receptor Antagonists
The synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine has involved the use of pyrazole derivatives . Research into 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride could contribute to the development of new ORL1 receptor antagonists.
Synthesis of Dialkylamino (Phenyl-1H-pyrazolyl)butanols
Pyrazole derivatives have been used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols . This suggests a potential application in synthesizing new compounds with pharmacological properties.
Catalysis and Synthesis
Pyrazole derivatives are often used as catalysts or intermediates in various chemical reactions due to their reactivity and structural diversity . Research into 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride could explore its use as a catalyst or intermediate in synthetic chemistry.
Safety and Hazards
properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-10(16(11,14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJCRNZTDRODFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380073 |
Source


|
| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
342405-38-3 |
Source


|
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

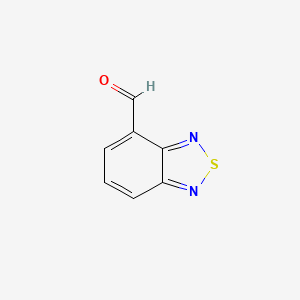
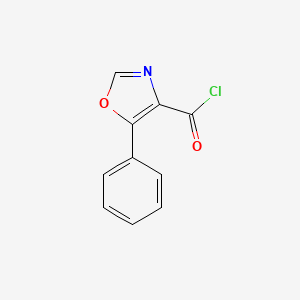



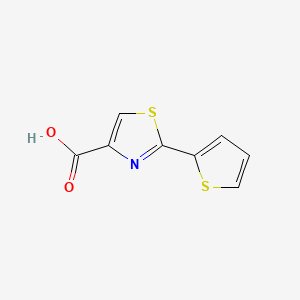
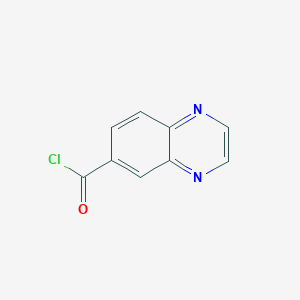

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)
![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

